![molecular formula C10H11N3O6 B082796 DNP-gamma-AMINO-n-BUTYRIC ACID CAS No. 10466-75-8](/img/structure/B82796.png)
DNP-gamma-AMINO-n-BUTYRIC ACID
Overview
Description
DNP-gamma-AMINO-n-BUTYRIC ACID is an organic compound with the molecular formula C10H11N3O6. It is a derivative of aniline and contains two nitro groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
DNP-gamma-AMINO-n-BUTYRIC ACID, also known as 4-(2,4-Dinitroanilino)butanoic acid or 4-((2,4-dinitrophenyl)amino)butanoic acid, is a complex compoundIt’s worth noting that gamma-aminobutyric acid (gaba), a component of this compound, is the most common inhibitory neurotransmitter in the central nervous system . It interacts with several receptors, including the Gamma-aminobutyric acid type B receptor subunit 1 and 2, and the Glycine amidinotransferase, mitochondrial .
Mode of Action
Gaba, a part of this compound, plays a crucial role in inhibiting neuronal excitability in the nervous system . On the other hand, 2,4-Dinitrophenol, another component of this compound, is known to uncouple oxidative phosphorylation in biochemical studies .
Biochemical Pathways
Gaba is involved in several pathways, including homocarnosinosis, glutamate metabolism, hyperinsulinism-hyperammonemia syndrome, 2-hydroxyglutric aciduria (d and l form), 4-hydroxybutyric aciduria/succinic semialdehyde dehydrogenase deficiency, and succinic semialdehyde dehydrogenase deficiency .
Result of Action
Gaba’s action in the nervous system can lead to decreased neuronal excitability .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
It is hypothesized that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-((2,4-dinitrophenyl)amino)butanoic acid at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNP-gamma-AMINO-n-BUTYRIC ACID typically involves the nitration of aniline derivatives. One common method is the reaction of 2,4-dinitrochlorobenzene with ammonia to produce 2,4-dinitroaniline, which is then further reacted with butanoic acid . The nitration reactions are highly exothermic and require careful control of reaction conditions to avoid decomposition and explosion .
Industrial Production Methods
In industrial settings, the production of dinitroaniline derivatives often employs continuous-flow microreactor systems. This method allows for safer and more efficient nitration processes compared to traditional batch reactors. The continuous-flow system reduces the need for large quantities of solvents and minimizes the risk of hazardous reactions .
Chemical Reactions Analysis
Types of Reactions
DNP-gamma-AMINO-n-BUTYRIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 4-(2,4-diaminoanilino)butanoic acid.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Chemistry
DNP-GABA serves as a reagent in organic synthesis and as a precursor for synthesizing other complex molecules. Its unique structure allows for various chemical transformations that are crucial in developing new compounds.
Biology
Research has indicated that DNP-GABA exhibits biological activities similar to GABA, primarily functioning as an inhibitory neurotransmitter. It modulates synaptic transmission in the central nervous system, which can lead to various physiological effects:
- Neurotransmission : DNP-GABA's interaction with GABA receptors (GABA-A and GABA-B) is essential for understanding its pharmacological effects .
- Potential Therapeutic Uses : Studies suggest it may have antimicrobial and anticancer properties, making it a candidate for drug development .
Medicine
DNP-GABA is being explored for its potential applications in drug development. Its ability to modulate neurotransmitter activity positions it as a possible treatment for conditions such as anxiety and depression. Additionally, its structural modifications may enhance its efficacy compared to standard GABA .
Industry
In industrial applications, DNP-GABA is utilized in producing dyes, pigments, and other chemicals. Its reactivity allows it to participate in various chemical processes that are valuable in manufacturing settings .
Case Studies
Several studies have investigated the effects of DNP-GABA and its parent compound GABA:
- Neuroprotective Effects : Research indicates that GABA can promote neuronal development and relaxation while preventing conditions like sleeplessness and depression. A study found that GABA-enriched products improved cognitive functions in animal models .
- Antimicrobial Properties : Investigations into the antimicrobial effects of GABA derivatives have shown promise in treating infections caused by resistant strains of bacteria .
- Pharmacological Insights : A review highlighted various pharmacological properties of GABA, including anti-hypertensive and anti-cancer effects, suggesting that DNP-GABA could exhibit similar benefits due to its structural analogies .
Summary Table of Applications
Application Area | Description | Notable Effects |
---|---|---|
Chemistry | Reagent in organic synthesis | Precursor for complex molecules |
Biology | Modulates neurotransmission | Potential antimicrobial and anticancer properties |
Medicine | Drug development candidate | Treatment for anxiety and depression |
Industry | Production of dyes and pigments | Valuable chemical transformations |
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: A closely related compound with similar chemical properties and applications.
2,4,6-Trinitroaniline: Another nitroaniline derivative with additional nitro groups, used in explosives and as a reagent.
4-Nitroaniline: A simpler derivative with a single nitro group, used in the synthesis of dyes and pigments.
Uniqueness
DNP-gamma-AMINO-n-BUTYRIC ACID is unique due to its specific structure, which combines the properties of both aniline and butanoic acid derivatives. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Biological Activity
DNP-gamma-AMINO-n-BUTYRIC ACID (DNP-GABA) is a derivative of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, as well as its role in modulating synaptic transmission. This article explores the biological activity of DNP-GABA, focusing on its mechanisms of action, physiological effects, and relevant research findings.
Target of Action
DNP-GABA primarily interacts with GABA receptors, specifically GABA-A and GABA-B. These receptors are crucial for mediating the inhibitory effects of GABA in the brain. GABA-A receptors are ionotropic, allowing for rapid synaptic transmission, while GABA-B receptors are metabotropic, involved in slower signaling pathways.
Mode of Action
The compound's action involves enhancing GABAergic neurotransmission, which leads to reduced neuronal excitability. This modulation is essential for maintaining the balance between excitatory and inhibitory signals in the brain, affecting various physiological functions such as anxiety regulation and sleep patterns.
Biochemical Pathways
DNP-GABA participates in several biochemical pathways:
- Homocarnosinosis : Involvement in the metabolism of GABA and related compounds.
- Glutamate Metabolism : Interaction with glutamate pathways can influence excitatory neurotransmission.
- Neuroprotection : Potential protective effects against oxidative stress and neurodegeneration .
Cellular Effects
Research indicates that DNP-GABA may influence cellular functions by:
- Modulating gene expression related to neuronal health.
- Affecting cell signaling pathways that regulate apoptosis and cell survival.
- Enhancing antioxidant defenses in neuronal cells .
Case Studies
- Neuroprotective Effects : In a study involving animal models, DNP-GABA demonstrated significant neuroprotective properties by reducing neuronal damage caused by excitotoxic agents. The compound was shown to upregulate neuroprotective proteins like Bcl-2 while downregulating pro-apoptotic factors like Bax .
- Anticancer Properties : Preliminary investigations suggest that DNP-GABA may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have highlighted its potential in gastric carcinogenesis models .
- Antimicrobial Activity : DNP-GABA has also been studied for its antimicrobial properties, showing efficacy against certain bacterial strains. The dinitrophenyl modification may enhance its bioactivity compared to standard GABA.
Comparative Analysis with Other Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Gamma-Aminobutyric Acid | Simple structure without modifications | Primary inhibitory neurotransmitter |
Baclofen | A GABA-B receptor agonist | Used primarily for muscle spasticity |
Phenibut | GABA analog with phenyl group | Anxiolytic effects; crosses blood-brain barrier more effectively |
This compound | Contains a dinitrophenyl group | Enhanced pharmacological profile |
Properties
IUPAC Name |
4-(2,4-dinitroanilino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c14-10(15)2-1-5-11-8-4-3-7(12(16)17)6-9(8)13(18)19/h3-4,6,11H,1-2,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQBXLQRVMDXRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146637 | |
Record name | N-(2,4-Dinitrophenyl)-4-aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10466-75-8 | |
Record name | DNP-γ-aminobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10466-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Dinitrophenyl)-4-aminobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10466-75-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2,4-Dinitrophenyl)-4-aminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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